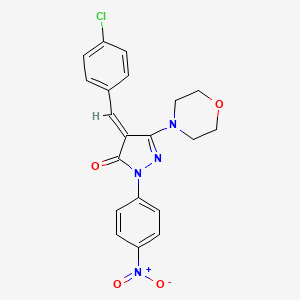![molecular formula C21H17N3O6S B15014959 4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B15014959.png)
4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE is a complex organic compound characterized by its unique structure, which includes a sulfonyl hydrazone group and a nitrophenyl benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazone: This step involves the reaction of 4-methylphenyl sulfonyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Nitration: The hydrazone intermediate is then subjected to nitration using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group.
Esterification: The final step involves the esterification of the nitrophenyl hydrazone with benzoic acid or its derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated derivatives or substituted benzoates.
Aplicaciones Científicas De Investigación
4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The sulfonyl hydrazone group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl benzoate moiety can also contribute to the compound’s activity by interacting with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-METHYLPHENYL)SULFONYL]AMINOBENZOIC ACID
- METHYL 4-[(4-METHYLPHENYL)SULFONYL]AMINOBENZOATE
- ETHYL 4-[(4-METHYLPHENYL)SULFONYL]AMINOBENZOATE
Uniqueness
4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl hydrazone and nitrophenyl benzoate groups allows for diverse applications and interactions that are not observed in simpler compounds.
Propiedades
Fórmula molecular |
C21H17N3O6S |
|---|---|
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]-2-nitrophenyl] benzoate |
InChI |
InChI=1S/C21H17N3O6S/c1-15-7-10-18(11-8-15)31(28,29)23-22-14-16-9-12-20(19(13-16)24(26)27)30-21(25)17-5-3-2-4-6-17/h2-14,23H,1H3/b22-14+ |
Clave InChI |
WUTDVAHJDNXTLR-HYARGMPZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014880.png)

![propan-2-yl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15014891.png)
![2-(3-bromophenoxy)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B15014897.png)
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15014901.png)
![2-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(5-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B15014905.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B15014911.png)
![(5E)-5-(2-chlorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15014922.png)
![(9Z)-9-benzylidene-7-methyl-3-[(E)-2-phenylethenyl]-9H-indeno[2,1-c]pyridine](/img/structure/B15014930.png)
![N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide](/img/structure/B15014932.png)
![O-{3-[(4-methylphenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15014933.png)
![methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate](/img/structure/B15014934.png)
![(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B15014937.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15014952.png)
